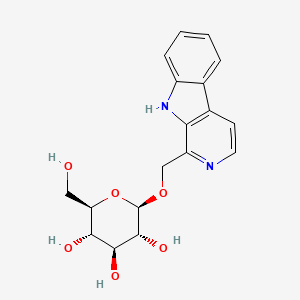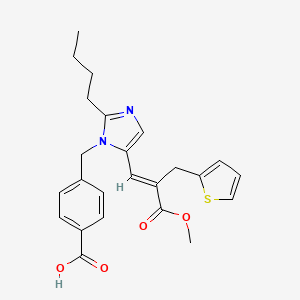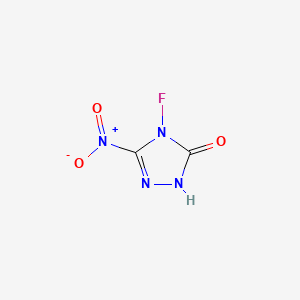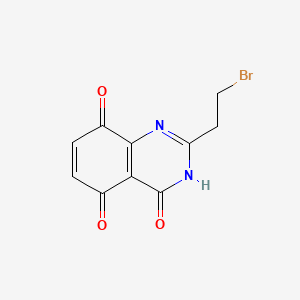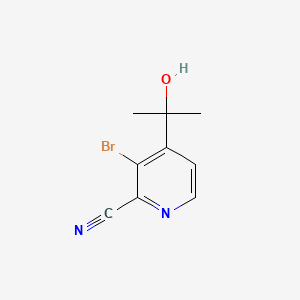
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a chemical compound with the molecular formula C9H9BrN2O It is characterized by the presence of a bromine atom, a hydroxypropan-2-yl group, and a picolinonitrile moiety
Vorbereitungsmethoden
The synthesis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile typically involves the bromination of 4-(2-hydroxypropan-2-yl)picolinonitrile. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxypropan-2-yl group play key roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile can be compared with other similar compounds, such as:
4-(2-Hydroxypropan-2-yl)picolinonitrile: Lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-4-(2-methylpropan-2-yl)picolinonitrile:
The presence of the bromine atom and the hydroxypropan-2-yl group in this compound makes it unique and valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H9BrN2O |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
3-bromo-4-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O/c1-9(2,13)6-3-4-12-7(5-11)8(6)10/h3-4,13H,1-2H3 |
InChI-Schlüssel |
SDHVLMUETRLUPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C(=NC=C1)C#N)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)


![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
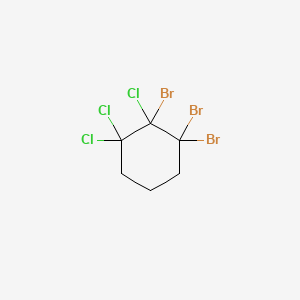

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
